1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride
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Overview
Description
1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride typically involves several steps. One common method includes the reaction of 2-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride can be compared with other similar compounds, such as:
(2-Fluoropyridin-4-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the amine group.
1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl): This compound belongs to the class of alkyl aryl ethers and has different functional groups attached to the pyridine ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H10ClFN2 |
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Molecular Weight |
176.62 g/mol |
IUPAC Name |
1-(2-fluoropyridin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H |
InChI Key |
RYPKPSGSFBRIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)F)N.Cl |
Origin of Product |
United States |
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